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Compound of Interest

Compound Name: 9-Methyladenine 1-oxide

Cat. No.: B15375758 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 9-
Methyladenine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and

molecular biology. Due to the limited availability of direct experimental data for this specific

molecule, this document presents predicted spectroscopic characteristics based on the known

data of the parent compound, 9-methyladenine, and analogous N-oxides. The information

herein is intended to serve as a valuable resource for the identification and characterization of

9-Methyladenine 1-oxide and related compounds.

Predicted Spectroscopic Data
The introduction of an N-oxide functionality to the purine ring system is expected to significantly

influence the electronic environment of the molecule, leading to predictable shifts in its

spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The N-oxidation at the 1-position of the adenine ring is anticipated to cause a general downfield

shift for the adjacent protons and carbons due to the electron-withdrawing nature of the N-

oxide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Methyladenine 1-oxide
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Atom
Predicted ¹H

Chemical Shift (ppm)

Predicted ¹³C

Chemical Shift (ppm)

Rationale for

Prediction

H2 > 8.2 > 153

Deshielding due to

proximity to the N1-

oxide and N3.

H8 > 8.0 > 142

Less affected than H2,

but still deshielded by

the overall electronic

changes.

N⁹-CH₃ ~ 3.8 ~ 30

Minimal change

expected compared to

9-methyladenine.

C2 > 153

Significant downfield

shift due to the

adjacent N1-oxide.

C4 ~ 150
Moderate downfield

shift.

C5 ~ 120
Minimal change

expected.

C6 ~ 157
Moderate downfield

shift.

C8 > 142
Moderate downfield

shift.

Note: Predicted shifts are relative to Tetramethylsilane (TMS) and are based on data for

adenine and the expected electronic effects of N-oxidation. Actual values may vary depending

on the solvent and experimental conditions.

Mass Spectrometry (MS)
The mass spectrum of 9-Methyladenine 1-oxide is expected to show a molecular ion peak

corresponding to its molecular weight. A characteristic fragmentation pattern for N-oxides is the
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loss of an oxygen atom (deoxygenation), which would result in a prominent fragment ion with a

mass 16 Da less than the molecular ion.

Table 2: Predicted Mass Spectrometry Data for 9-Methyladenine 1-oxide

Ion Predicted m/z Description

[M+H]⁺ 166.0771 Protonated molecular ion

[M-O+H]⁺ 150.0822
Fragment resulting from the

loss of an oxygen atom

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of N-methylated adenine

N-oxides, based on standard laboratory practices.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 9-Methyladenine 1-oxide in 0.5-0.7 mL of a suitable deuterated solvent

(e.g., DMSO-d₆, D₂O, or Methanol-d₄).

Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: 0-12 ppm.

Number of scans: 16-64, depending on the sample concentration.
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Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral width: 0-180 ppm.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation delay: 2-5 seconds.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 9-Methyladenine 1-oxide (approximately 1 µg/mL) in a solvent

compatible with the ionization source (e.g., methanol, acetonitrile, or a water/organic solvent

mixture).

Acidify the solution with a small amount of formic acid (0.1%) to promote protonation for

positive ion mode analysis.

Data Acquisition:

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an

electrospray ionization (ESI) source.

Ionization Mode: Positive ion mode.

Mass Range: m/z 50-500.

Source Parameters:

Capillary voltage: 3-4 kV.

Source temperature: 100-150 °C.

Desolvation gas flow: 8-12 L/min.
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Fragmentation (MS/MS):

Select the [M+H]⁺ ion (m/z 166.08) as the precursor ion.

Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV)

to observe the characteristic loss of oxygen.

Visualizations
The following diagrams illustrate key processes related to the synthesis and characterization of

adenine N-oxides.
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Figure 1. Synthetic pathway for the oxidation of adenine to adenine 1-oxide.
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Figure 2. Characteristic deoxygenation fragmentation of 9-Methyladenine 1-oxide in MS/MS.
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To cite this document: BenchChem. [Spectroscopic Analysis of 9-Methyladenine 1-oxide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15375758#spectroscopic-data-for-9-methyladenine-
1-oxide-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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